3-Nitro-1-naphthoyl chloride

Description

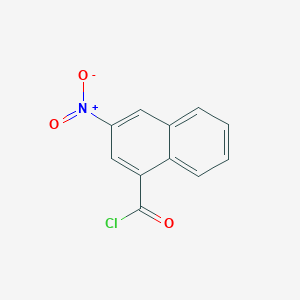

3-Nitro-1-naphthoyl chloride (C₁₁H₆ClNO₃) is a nitro-substituted derivative of 1-naphthoyl chloride, characterized by a nitro (-NO₂) group at the 3-position of the naphthalene ring and a reactive acyl chloride (-COCl) group at the 1-position. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 3-nitro-1-naphthoyl moiety into target molecules. Its electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles such as amines and alcohols.

Properties

CAS No. |

54978-07-3 |

|---|---|

Molecular Formula |

C11H6ClNO3 |

Molecular Weight |

235.62 g/mol |

IUPAC Name |

3-nitronaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C11H6ClNO3/c12-11(14)10-6-8(13(15)16)5-7-3-1-2-4-9(7)10/h1-6H |

InChI Key |

RFRSUKFPJGOBSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The reactivity and applications of 3-nitro-1-naphthoyl chloride are influenced by its substituent positioning and electronic properties. Key comparisons with structurally related compounds include:

1-Naphthoyl Chloride

- Structure : Lacks the nitro group, resulting in reduced electrophilicity at the carbonyl.

- Reactivity : Less reactive in acylation reactions compared to nitro-substituted analogs due to weaker electron withdrawal.

- Applications : Commonly used in synthesizing esters and amides without nitro functionality.

2-Nitro-1-naphthoyl Chloride

- Structure : Nitro group at the 2-position instead of 3.

- Reactivity : Steric hindrance near the carbonyl may reduce reaction rates compared to the 3-nitro isomer. Electronic effects are similar, but positional differences alter conjugation and solubility.

4-Nitro-1-naphthoyl Chloride Structure: Nitro group at the 4-position.

Data Table: Comparative Properties of Naphthoyl Chloride Derivatives

| Compound | Substituent Position | Electrophilicity (Relative) | Reactivity in Acylation | Solubility in Polar Solvents |

|---|---|---|---|---|

| 1-Naphthoyl Chloride | None | Low | Moderate | Low |

| 2-Nitro-1-naphthoyl Chloride | 2-NO₂ | High | High (steric hindrance) | Moderate |

| This compound | 3-NO₂ | Very High | Very High | Low |

| 4-Nitro-1-naphthoyl Chloride | 4-NO₂ | High | High | Moderate |

Research Findings and Mechanistic Insights

Electronic Effects

The nitro group at the 3-position in this compound exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, significantly increasing the electrophilicity of the carbonyl carbon. This enhances its reactivity in nucleophilic acyl substitution reactions compared to non-nitro or para-nitro analogs .

Steric and Positional Influences

- Steric Hindrance : The 3-nitro isomer experiences less steric interference near the reactive carbonyl compared to the 2-nitro derivative, where the nitro group is closer to the reaction site. This positional advantage likely contributes to its superior reactivity .

Correlation with Cannabinoid SAR Principles

- Side Chain Optimization: In cannabinoids, chain length and substituent positioning critically influence receptor binding . For naphthoyl chlorides, the nitro group’s position similarly dictates reactivity and application scope.

- Electron-Withdrawing Groups: Analogous to halogen substituents in cannabinoids enhancing receptor affinity , the nitro group in this compound amplifies electrophilicity, a key determinant in its synthetic utility.

Q & A

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from polymorphism or residual solvents. Single-crystal X-ray diffraction (as demonstrated for 1-naphthoyl thiourea derivatives in ) provides definitive structural confirmation . For ambiguous cases, computational methods (e.g., DFT simulations of IR/NMR spectra) can validate experimental data .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the acyl chloride toward nucleophilic attack. Kinetic studies in polar aprotic solvents (e.g., acetone) reveal a two-step mechanism: initial formation of a tetrahedral intermediate, followed by chloride departure. Steric hindrance from the naphthalene ring slows reactivity compared to benzoyl chlorides, necessitating elevated temperatures (60–80°C) for amidation or esterification .

Q. What analytical methods quantify chloride byproducts generated during synthesis?

- Methodological Answer : Argentometric titration (e.g., Mohr method) is effective for chloride ion quantification. For colored solutions, pretreatment with aluminum hydroxide removes interfering chromophores. Adjust sample pH to neutrality using sulfuric acid or sodium carbonate to avoid false positives .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability tests show decomposition rates increase with humidity. Storage under nitrogen at –20°C in amber glass vials extends shelf life (>6 months). Degradation products (e.g., 3-nitro-1-naphthoic acid) are detectable via TLC (Rf 0.3 in hexane:ethyl acetate 4:1) .

Q. What computational tools predict the environmental persistence and toxicity of this compound?

- Methodological Answer : QSAR models (e.g., EPI Suite) estimate biodegradation half-lives (>100 days) and bioaccumulation potential (log Kow ~3.5). Molecular docking studies with cytochrome P450 enzymes (e.g., CYP1A1) suggest metabolic pathways leading to reactive intermediates, aligning with naphthalene toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.